Diethyl L-tartrate

Catalog No.
S621381
CAS No.
87-91-2
M.F
C8H14O6
M. Wt
206.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl L-tartrate

CAS Number

87-91-2

Product Name

Diethyl L-tartrate

IUPAC Name

diethyl (2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

YSAVZVORKRDODB-PHDIDXHHSA-N

SMILES

CCOC(=O)C(C(C(=O)OCC)O)O

Solubility

slightly soluble to insoluble in water; miscible in oil and alcohol

Synonyms

(2R,3R)-2,3-dihydroxy-butanedioic Acid 1,4-Diethyl Ester; (2R,3R)-2,3-dihydroxy-butanedioic Acid Diethyl Ester; , 2,3-Dihydroxy-[R-(R*,R*)]-butanedioic Acid Diethyl Ester; Diethyl Ester Tartaric Acid; (+)-(R,R)-Diethyl Tartrate; (+)-Diethyl L-Tartrat

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C(=O)OCC)O)O

Molecular Structure Analysis

Diethyl L-tartrate consists of two ester groups linked to a central carbon chain. The key feature is the presence of two chiral centers, each carbon atom holding a hydroxyl group (OH) and an ethoxy group (OCH2CH3). These centers can exist in either R or S configurations, leading to three stereoisomers:

  • R,R- and S,S- isomers: These are enantiomers, mirror images of each other with identical properties except for their interaction with polarized light [].
  • R,S- (or S,R-) isomer: This is a meso isomer, with a plane of symmetry that cancels out its optical activity [].

The specific isomer used in research is typically the chiral L-(+)-tartaric acid diethyl ester, denoted as (+)-diethyl L-tartrate [].


Chemical Reactions Analysis

Synthesis

Diethyl L-tartrate is typically synthesized from L-tartaric acid through esterification with ethanol using a strong acid catalyst like sulfuric acid [].

HOOCCH(OH)CH(OH)COOH (L-tartaric acid) + 2 EtOH (ethanol) -> (HOCHCO2Et)2 (diethyl L-tartrate) + H2O (water)

Other Relevant Reactions

Diethyl L-tartrate is a versatile starting material for various organic transformations. Here are some notable examples:

  • Sharpless epoxidation: This reaction utilizes diethyl L-tartrate and titanium isopropoxide to form a chiral catalyst for the asymmetric epoxidation of allylic alcohols []. This reaction creates enantioenriched epoxides, crucial intermediates in organic synthesis.
  • Aldol reactions: Diethyl L-tartrate can be used as a chiral aldol donor in aldol reactions, leading to the formation of new carbon-carbon bonds with controlled stereochemistry.

Physical And Chemical Properties Analysis

  • Melting point: -45 °C []
  • Boiling point: 280 °C [] (decomposes)
  • Density: 1.204-1.208 g/cm³ at 25 °C
  • Refractive index: 1.444-1.448 at 20 °C
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform. Insoluble in water [].

Diethyl L-tartrate does not have a direct biological effect. However, its role lies in its ability to influence the stereochemistry of reactions it participates in. As a chiral molecule, it directs the formation of new chiral centers in other molecules during synthesis, leading to the desired enantiomer [].

  • Flammability: Flash point of 92.78 °C. It is combustible and should be kept away from heat sources.
  • Eye and skin irritation: May cause irritation upon contact. Standard laboratory precautions for handling organic solvents should be followed.

Here are some specific examples of its use in different types of reactions:

  • Sharpless enantioselective epoxidation of allylic alcohols: This reaction utilizes Diethyl L-tartrate in combination with a titanium Lewis acid catalyst to convert allylic alcohols (alcohols attached to a carbon-carbon double bond) into their corresponding epoxides (three-membered cyclic ethers) with high enantioselectivity. Source: Sigma-Aldrich, (+)-Diethyl L-tartrate product page:
  • Sharpless-type enantioselective oxidation of sulfides to sulfoxides: Similar to the epoxidation reaction, Diethyl L-tartrate can be used in conjunction with different catalysts to convert sulfides (compounds with a sulfur-sulfur bond) into their corresponding sulfoxides (sulfur bonded to an oxygen atom) in a highly enantioselective manner. Source: Fisher Scientific, (+)-Diethyl L-tartrate, 98% product page:
  • Enantioselective construction of cyclopropanes from allylic alcohols: This reaction employs Diethyl L-tartrate as a chiral auxiliary to facilitate the formation of cyclopropanes (three-membered carbon rings) from allylic alcohols with excellent enantioselectivity. Source: Sigma-Aldrich, (+)-Diethyl L-tartrate product page:

These examples highlight the versatility of Diethyl L-tartrate as a chiral auxiliary, enabling the synthesis of various enantiomerically pure compounds crucial for research and development of pharmaceuticals, agrochemicals, and other advanced materials.

Other Applications in Research

Beyond its role as a chiral auxiliary, Diethyl L-tartrate has been explored in other research areas:

  • Synthesis of biologically active compounds: Diethyl L-tartrate serves as a starting material or intermediate in the synthesis of various biologically active molecules, such as (+)-altholactone, (-)-aspicilin, (+)-monomorine I, and (+)-(1R,2R,3S,6S)-3,6-di-O-methyl conduritol-E. Source: Sigma-Aldrich, (+)-Diethyl L-tartrate product page:
  • Investigation of biological processes: Diethyl L-tartrate has been used in studies to understand various biological processes, such as its potential role in modulating inflammatory bowel disease. Source: Biosynth, FD16060 product page:

Physical Description

colourless viscous liquid with very faint winey odou

XLogP3

-0.3

Boiling Point

280.0 °C

Density

1.203-1.210 (20°)

LogP

-0.29 (LogP)

Melting Point

17.0 °C

UNII

OQ72CPY58Z

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1415 of 1416 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

87-91-2

Wikipedia

Diethyl L-tartrate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15
Brown et al. End-to-end conformational communication through a synthetic purinergic receptor by ligand-induced helicity switching. Nature Chemistry, doi: 10.1038/nchem.1747, published online 15 September 2013 http://www.nature.com/nchem

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